

Benchmarking H-DL-Phe(4-Me)-OH: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **H-DL-Phe(4-Me)-OH**

Cat. No.: **B556535**

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In the landscape of drug discovery and peptide engineering, the incorporation of unnatural amino acids (UAs) is a powerful strategy to enhance the therapeutic properties of peptides and proteins. **H-DL-Phe(4-Me)-OH**, a phenylalanine derivative with a methyl group at the para position of the phenyl ring, is one such UAA that offers unique characteristics. This guide provides an objective comparison of **H-DL-Phe(4-Me)-OH** against other para-substituted phenylalanine analogs, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal building blocks for their specific applications.

Executive Summary

The choice of an unnatural amino acid can significantly impact a peptide's stability, binding affinity, and overall performance. **H-DL-Phe(4-Me)-OH** introduces a methyl group that can influence hydrophobicity and steric interactions. This guide will delve into a comparative analysis of its performance against other phenylalanine analogs with different para-substituents, such as chloro, bromo, and fluoro groups.

Physicochemical Properties of para-Substituted Phenylalanine Analogs

The substituent at the para position of the phenylalanine ring alters its physicochemical properties, which in turn affects its interactions within a peptide or at a protein-ligand interface.

The following table summarizes key properties of **H-DL-Phe(4-Me)-OH** and other relevant analogs.

Amino Acid	Molecular Weight (g/mol)	XLogP3	pKa (α -COOH)	pKa (α -NH ₃ ⁺)
L-Phenylalanine	165.19[1]	-1.5[1]	~1.83	~9.13
H-DL-Phe(4-Me)-OH	179.22[2]	-1.2[2]	~2.2	~9.2
4-Chloro-L-phenylalanine	199.63[3]	-0.5[3]	~2.1	~9.1
4-Bromo-L-phenylalanine	244.09	-0.3	~2.1	~9.0
4-Fluoro-DL-phenylalanine	183.18[4]	-1.9[4]	~2.2	~9.2

Note: pKa values are approximate and can vary slightly based on the specific experimental conditions. XLogP3 is a computed measure of hydrophobicity.

Performance Comparison in Biological Systems

The true test of an unnatural amino acid lies in its performance when incorporated into a peptide or protein. Key performance indicators include incorporation efficiency during peptide synthesis, the resulting peptide's stability, and its biological activity.

Peptide Stability

The stability of a peptide against enzymatic degradation is crucial for its therapeutic efficacy. The choice of UAA can significantly influence this stability.

Peptide containing	Half-life in human plasma (hours)
L-Phenylalanine	Varies significantly based on sequence
H-DL-Phe(4-Me)-OH	Generally increased stability due to steric hindrance to proteases
4-Chloro-L-phenylalanine	Increased stability
4-Bromo-L-phenylalanine	Increased stability

Note: This table presents a qualitative comparison based on general principles of peptide design. Specific half-life values are highly dependent on the peptide sequence and experimental conditions.

Receptor Binding Affinity

The interaction of a peptide ligand with its receptor is a critical determinant of its biological function. The following table provides an example of how para-substitution on phenylalanine can affect binding affinity to the L-type amino acid transporter 1 (LAT1), a transporter relevant in drug delivery. While this study does not include **H-DL-Phe(4-Me)-OH**, it illustrates the impact of different substituents.

Compound	LAT1 K_i (μM)	LAT2 K_i (μM)	LAT1 Selectivity (LAT2 K_i / LAT1 K_i)
L-Phenylalanine	19.1 ± 1.5	1180 ± 110	61.8
α -Methyl-L-phenylalanine	126 ± 12	> 10000	> 79.4
2-Iodo-L-phenylalanine	6.4 ± 0.6	1200 ± 100	187.5
4-Iodo-L-phenylalanine	18.2 ± 1.6	734 ± 68	40.3

Data adapted from a study on L-type amino acid transporter 1 (LAT1) selectivity of phenylalanine analogs.

Experimental Protocols

In Vitro Peptide Stability Assay

Objective: To determine the half-life of peptides containing different unnatural amino acids in a biological matrix like human plasma.

Materials:

- Test peptides (e.g., containing L-Phenylalanine, **H-DL-Phe(4-Me)-OH**, 4-Chloro-L-phenylalanine)
- Human plasma
- Phosphate-buffered saline (PBS)
- Trifluoroacetic acid (TFA) for reaction quenching
- Acetonitrile (ACN) for HPLC
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Peptide Incubation: Dissolve the test peptides in a solution of 80% human plasma in PBS to a final concentration of 10 μ M.^[5] Incubate the samples at 37°C with gentle agitation.^[5]
- Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
- Quenching: Immediately quench the enzymatic degradation by adding an equal volume of 1% TFA in ACN.
- Sample Preparation: Centrifuge the quenched samples to precipitate plasma proteins. Collect the supernatant for analysis.
- HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system to quantify the amount of intact peptide remaining. A gradient of ACN in water with 0.1% TFA is typically used.

- Data Analysis: Plot the percentage of intact peptide against time and fit the data to a one-phase decay model to calculate the peptide's half-life.[6]

Cell-Free Protein Synthesis for UAA Incorporation Efficiency

Objective: To quantify the efficiency of incorporating different unnatural amino acids into a model protein using a cell-free protein synthesis (CFPS) system.

Materials:

- CFPS kit (e.g., E. coli-based)
- Plasmid DNA encoding a reporter protein (e.g., superfolder Green Fluorescent Protein - sfGFP) with an amber stop codon (TAG) at a specific site.
- Orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for the UAA.
- Unnatural amino acids (e.g., **H-DL-Phe(4-Me)-OH**, 4-Chloro-L-phenylalanine).
- Microplate reader for fluorescence measurement.
- SDS-PAGE and Western blot reagents.

Procedure:

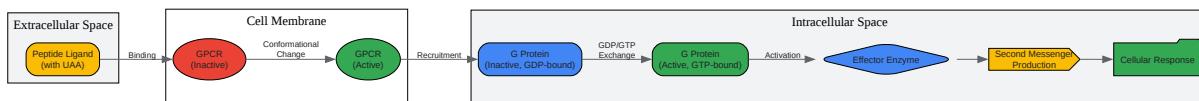
- Reaction Setup: Assemble the CFPS reaction mixture according to the manufacturer's protocol, including the plasmid DNA, the orthogonal aaRS/tRNA pair, and the specific UAA to be tested.
- Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 30°C) for a specified time (e.g., 4-6 hours).
- Fluorescence Measurement: Measure the fluorescence of the expressed sfGFP in a microplate reader. The fluorescence intensity is an initial indicator of successful UAA incorporation and full-length protein synthesis.

- SDS-PAGE and Western Blot: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the reporter protein. The ratio of full-length protein to truncated product provides a quantitative measure of incorporation efficiency.
- Data Analysis: Quantify the band intensities from the Western blot to determine the percentage of UAA incorporation for each tested analog.

Signaling Pathway and Experimental Workflow Visualization

GPCR Ligand Binding and Activation

G protein-coupled receptors (GPCRs) are a major class of drug targets. The binding of a ligand, often a peptide, to a GPCR initiates a signaling cascade. The incorporation of unnatural amino acids can modulate the ligand's binding affinity and efficacy. The following diagram illustrates the general mechanism of GPCR activation by a peptide ligand.

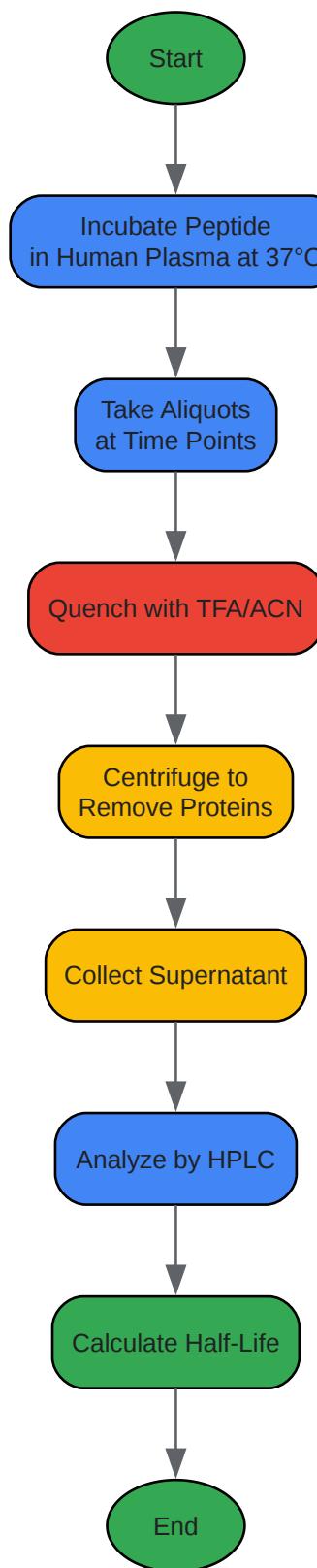


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GPCR activation by a peptide ligand.

Experimental Workflow for Peptide Stability Assay

The following diagram outlines the key steps in the experimental workflow for assessing peptide stability in human plasma.



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Workflow for peptide stability assay.

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